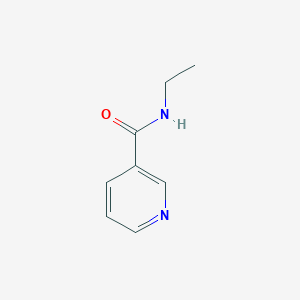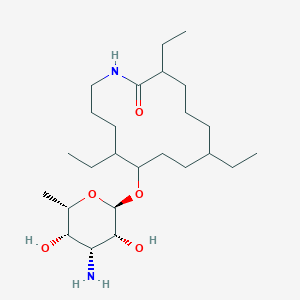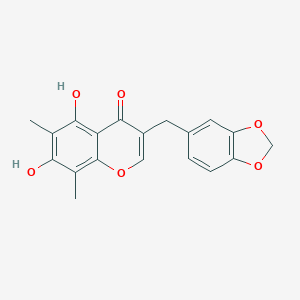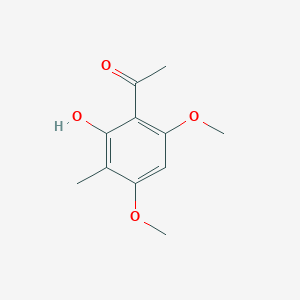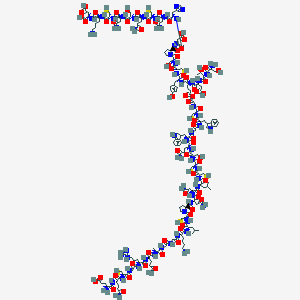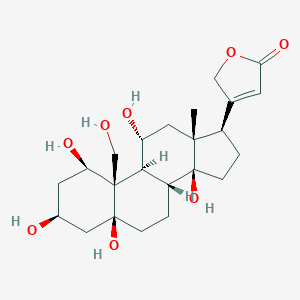
Ouabagenin
Overview
Description
Ouabagenin is a cardioactive glycoside consisting of rhamnose and ouabagenin, obtained from the seeds of Strophanthus gratus and other plants of the Apocynaceae . It is used like digitalis and is commonly used in cell biological studies as an inhibitor of the NA (+)-K (+)-exchanging ATPase . Ouabagenin is an aglycone of the cardiotonic steroid ouabain .
Synthesis Analysis
A convergent total synthesis of ouabagenin was achieved by assembly of the AB-ring, D-ring, and butenolide moieties . The multiply oxygenated cis-decalin structure of the AB-ring was constructed from ®-perillaldehyde through the Diels–Alder reaction and sequential oxidations .Molecular Structure Analysis
The three-dimensional structure of ouabagenin is disparate from the classical steroidal skeleton in that all the functional groups at the ring junctions (C5, 10, 13, 14) are -configured . This atypical ring fusion gives the nucleus a characteristic ‘U’ shape .Chemical Reactions Analysis
The intermolecular acetal formation of the AB-ring and D-ring fragments, and combination of the intramolecular radical and aldol reactions, assembled the requisite steroidal skeleton in a stereoselective fashion . Finally, stereoselective installation of the C17-butenolide via the Stille coupling and hydrogenation led to ouabagenin .Physical And Chemical Properties Analysis
The physical and chemical properties of Ouabagenin were analyzed using DFT calculations to analyze the electronic density of optimized structures . The HOMO and LUMO orbital analysis of all derivatives was analyzed, to investigate the reactivity of compounds .Scientific Research Applications
Cardiac Treatment
Ouabagenin, which belongs to a unique class of steroids known as cardenolides, has been used for the treatment of congestive heart failure for more than two centuries . The cardiac activity of ouabagenin is attributed to a high affinity inhibitory interaction with the membrane-bound sodium pump, Na+/K±ATPase .
Adrenal Hormone
Ouabagenin was isolated from the bark and roots of the ouabaio tree, and was more recently identified as an adrenal hormone that naturally occurs in mammals . This discovery has opened up new avenues for research into the role of this compound in the endocrine system.
Signal Transduction Pathways
As functional modulation of Na+/K±ATPase activates multiple downstream signal transduction pathways, ouabagenin is implicated in the regulation of diverse physiological and pathological states . This suggests that ouabagenin could have potential applications in the treatment of diseases that involve these pathways.
Cancer Prevention
Importantly, cardenolides, the class of steroids to which ouabagenin belongs, have received considerable attention for their preventive actions of proliferative diseases such as cancer . This indicates that ouabagenin could be used in the development of new cancer therapies.
Synthetic Challenge
The steroidal skeleton of ouabagenin, an aglycon of ouabain, possesses six hydroxy groups and the β-oriented butenolide. This highly oxygenated structure of ouabagenin has posed a formidable synthetic challenge . Despite numerous synthetic studies on cardenolides, only two successful total syntheses of ouabagenin have been reported to date .
Total Synthesis
A convergent total synthesis of ouabagenin, an aglycon of cardenolide glycoside ouabain, was achieved by assembly of the AB-ring, D-ring and butenolide moieties . The multiply oxygenated cis-decalin structure of the AB-ring was constructed from ®-perillaldehyde through the Diels–Alder reaction and sequential oxidations . This synthesis could pave the way for the development of new methods for the synthesis of complex molecules.
Mechanism of Action
Target of Action
Ouabagenin, also known as g-Strophanthidin, primarily targets the Sodium/Potassium-transporting ATPase subunits . These subunits are integral membrane proteins responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which are essential for osmoregulation, nerve impulse transmission, and cardiac, skeletal, and smooth muscle contractions .
Mode of Action
Ouabagenin inhibits the Na-K-ATPase membrane pump , resulting in an increase in intracellular sodium and calcium concentrations . This inhibition leads to increased intracellular concentrations of calcium, which may promote the activation of contractile proteins such as actin and myosin . Ouabagenin also impacts the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Biochemical Pathways
The inhibition of the Na-K-ATPase by Ouabagenin activates multiple downstream signal transduction pathways . This functional modulation of Na+/K±ATPase is implicated in the regulation of diverse physiological and pathological states . Importantly, cardenolides like Ouabagenin have received considerable attention for their preventive actions against proliferative diseases such as cancer .
Pharmacokinetics
It is known that ouabagenin has a protein binding of approximately 60% . More research is needed to fully understand the pharmacokinetics of Ouabagenin.
Result of Action
The inhibition of the Na-K-ATPase by Ouabagenin leads to an increase in intracellular sodium and calcium concentrations . This can result in the activation of contractile proteins such as actin and myosin, affecting cellular functions . Moreover, Ouabagenin’s impact on the electrical activity of the heart can influence heart rate and rhythm .
Action Environment
The action, efficacy, and stability of Ouabagenin can be influenced by various environmental factors. For instance, the cellular sensitivity to Ouabagenin can vary depending on the cell type and experimental conditions . Some cell types, such as Ma104, are resistant to Ouabagenin toxicity, even though their Na-K-ATPase isoforms possess high affinity for this glycoside . More research is needed to fully understand how environmental factors influence the action of Ouabagenin.
Safety and Hazards
Ouabagenin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The findings of a study suggested that selected derivatives exhibited significant inhibiting potential of anti-cancer proteins and EGFR . These novel steroidal derivatives are subjected to in silico analysis for the first time against lung cancer. These compounds possess potential anti-cancerous properties and can be explored further for in vitro and in vivo studies .
properties
IUPAC Name |
3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O8/c1-20-9-16(26)19-15(23(20,30)5-3-14(20)12-6-18(28)31-10-12)2-4-21(29)8-13(25)7-17(27)22(19,21)11-24/h6,13-17,19,24-27,29-30H,2-5,7-11H2,1H3/t13-,14+,15+,16+,17+,19+,20+,21-,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSABLKMKAINIU-QOHCMMFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3([C@@H](C[C@@H](C5)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026559 | |
| Record name | Ouabagenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ouabagenin | |
CAS RN |
508-52-1 | |
| Record name | Ouabagenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ouabagenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ouabagenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OUABAGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2692W2T67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



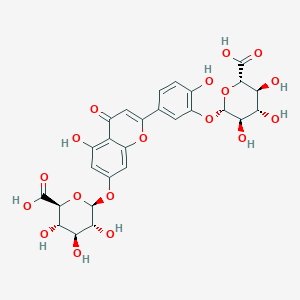

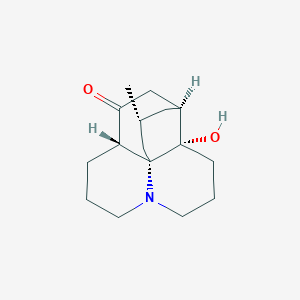

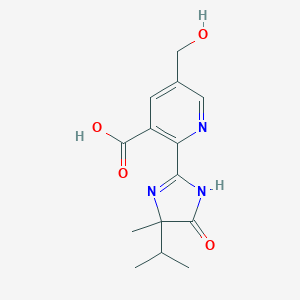
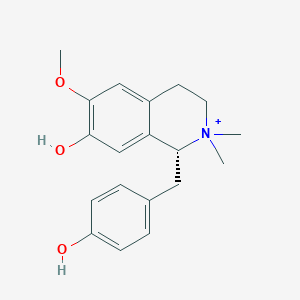


![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
